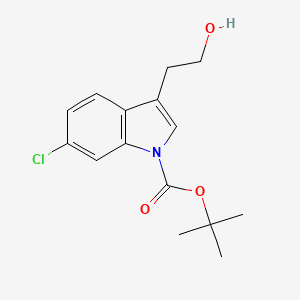![molecular formula C11H21N3O B13982404 2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13982404.png)
2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(8-amino-2-azaspiro[45]decan-2-yl)ethanone is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 8-amino-2-azaspiro[4.5]decan-1-one with ethyl chloroacetate, followed by subsequent hydrolysis and amination steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and preventing substrate access. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s spirocyclic structure plays a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 8-amino-2-azaspiro[4.5]decan-1-one
- 2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one
Comparison: Compared to its analogs, 2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone exhibits unique properties due to its specific functional groups and spirocyclic structure. These features contribute to its higher reactivity and potential for diverse applications in various scientific fields .
Propriétés
Formule moléculaire |
C11H21N3O |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
2-amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone |
InChI |
InChI=1S/C11H21N3O/c12-7-10(15)14-6-5-11(8-14)3-1-9(13)2-4-11/h9H,1-8,12-13H2 |
Clé InChI |
HDVWMJFWDUVADN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1N)CCN(C2)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


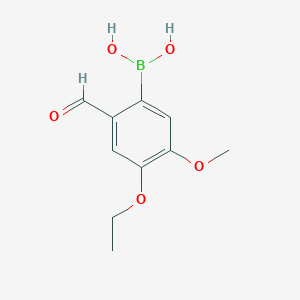
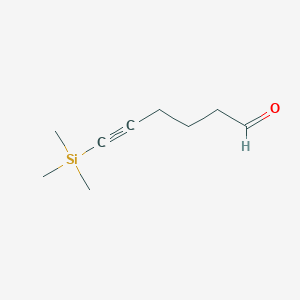

![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)


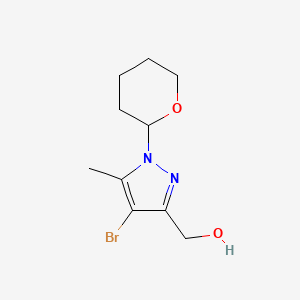

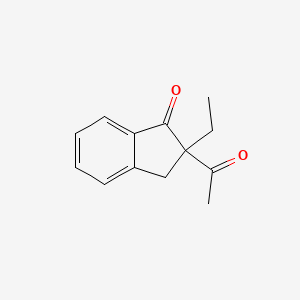
![Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)
![Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-](/img/structure/B13982365.png)
![7-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13982367.png)

